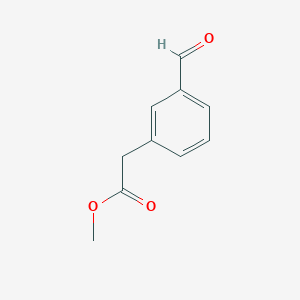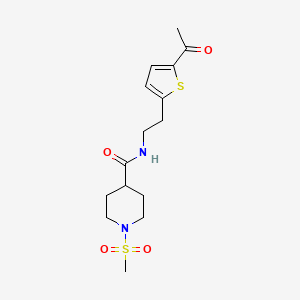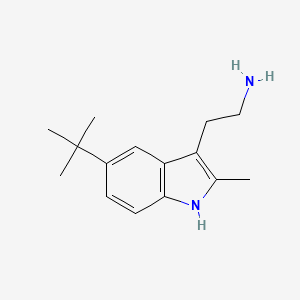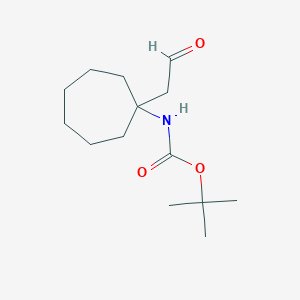
N-Boc-(1-aminocycloheptyl)-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Enantioselective Synthesis
N-Boc-(1-aminocycloheptyl)-acetaldehyde is a compound of interest in the field of organic synthesis, particularly in catalytic processes that aim to produce chiral, biologically relevant compounds. One key application involves its use in asymmetric, proline-catalysed Mannich reactions with N-tert-butoxycarbonyl (N-Boc)-imines, which leads to the production of β-amino aldehydes with high enantioselectivities. Such β-amino aldehydes are desirable intermediates for drug synthesis and the construction of other biologically active molecules due to their chiral nature. This process highlights the utility of acetaldehyde derivatives in facilitating inexpensive and versatile nucleophilic catalysis in organic synthesis, broadening the scope of reactions for the creation of enantioselective compounds (Yang et al., 2008).
Synthesis of Chiral Amino Acids and Alcohols
N-Boc-(1-aminocycloheptyl)-acetaldehyde derivatives are instrumental in the synthesis of chiral amino acids and alcohols, essential building blocks in medicinal chemistry and drug discovery. For example, N,O-acetals, acting as surrogates for N-carbamoyl formaldehyde and glyoxylate imines, are used in chiral primary amine catalyzed Mannich reactions. This technique affords α- or β-amino carbonyls bearing chiral quaternary centers, demonstrating a practical approach to asymmetric synthesis with high stereocontrol. Such methodologies enable the development of compounds with significant potential in therapeutic applications, offering a straightforward path to the creation of novel drug candidates with defined stereochemistry (You et al., 2017).
Photocatalytic Reactions
The derivative also finds applications in photocatalytic reactions, where it undergoes enantioselective [2 + 2] photocycloadditions with olefins under visible light irradiation. This process, catalyzed by chiral phosphoric acids, showcases the derivative's role in creating structurally complex and chiral cyclic compounds with high yield and enantioselectivity. Such photocatalytic methods contribute to the advancement of green chemistry by utilizing light as a renewable energy source, enabling the efficient synthesis of chiral compounds with minimal environmental impact (Pecho et al., 2021).
Drug Synthesis and Development
Additionally, the synthesis of N-Boc protected 1,4-benzodiazepines from N-Boc-protected 2-aminobenzyl alcohols and N-nosyl-protected 2-aminoacetaldehyde dimethyl acetal illustrates the compound's versatility in drug synthesis. This approach allows for the preparation of monoprotected benzodiazepines, crucial intermediates in the development of drug candidates. Such synthetic strategies highlight the compound's utility in the efficient construction of complex molecules that are relevant in pharmacological contexts (Popp et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cycloheptyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-14(10-11-16)8-6-4-5-7-9-14/h11H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUFUSWCASKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

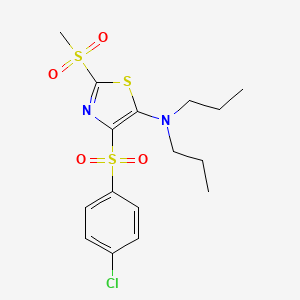
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)
![3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2595002.png)

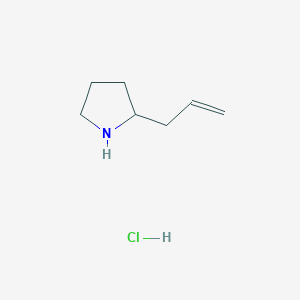

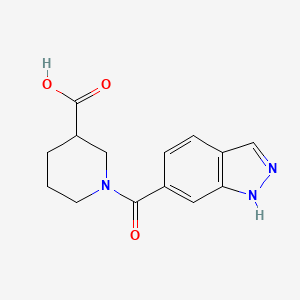
![3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2595010.png)
![1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2595011.png)
![Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate](/img/structure/B2595015.png)
